2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate 2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate
Brand Name: Vulcanchem
CAS No.: 129664-18-2
VCID: VC21229909
InChI: InChI=1S/C21H30N4O.C4H4O4/c1-4-8-17(3)16-26-20-18-9-6-7-10-19(18)22-21(23-20)25-14-12-24(11-5-2)13-15-25;5-3(6)1-2-4(7)8/h5-7,9-10,17H,2,4,8,11-16H2,1,3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O
Molecular Formula: C21H30N4O.C4H4O4
Molecular Weight: 470.6 g/mol

2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate

CAS No.: 129664-18-2

Cat. No.: VC21229909

Molecular Formula: C21H30N4O.C4H4O4

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Allyl-1-piperazinyl)-4-(2-methylpentoxy)quinazoline fumarate - 129664-18-2

Specification

CAS No. 129664-18-2
Molecular Formula C21H30N4O.C4H4O4
Molecular Weight 470.6 g/mol
IUPAC Name (E)-but-2-enedioic acid;4-(2-methylpentoxy)-2-(4-prop-2-enylpiperazin-1-yl)quinazoline
Standard InChI InChI=1S/C21H30N4O.C4H4O4/c1-4-8-17(3)16-26-20-18-9-6-7-10-19(18)22-21(23-20)25-14-12-24(11-5-2)13-15-25;5-3(6)1-2-4(7)8/h5-7,9-10,17H,2,4,8,11-16H2,1,3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key ABBJTZBIJPLIOG-WLHGVMLRSA-N
Isomeric SMILES CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O
SMILES CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O
Canonical SMILES CCCC(C)COC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator